molecular formula C21H21N3O3 B7691250 N-cyclopentyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-cyclopentyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7691250
M. Wt: 363.4 g/mol
InChI Key: BYSNZVPXWMZJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CP-96345, is a chemical compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. CP-96345 is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is involved in the regulation of pain, anxiety, and addiction.

Mechanism of Action

CP-96345 acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, and addiction, and its activation has been shown to produce both analgesic and anxiolytic effects. CP-96345 blocks the binding of the endogenous ligand nociceptin/orphanin FQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
CP-96345 has been shown to produce a range of biochemical and physiological effects in preclinical models. In addition to its analgesic and anxiolytic properties, CP-96345 has been shown to reduce drug-seeking behavior in rodents, suggesting that it may have potential as a treatment for addiction. CP-96345 has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of CP-96345 is its selectivity for the NOP receptor, which allows for more precise targeting of this receptor compared to non-selective compounds. Additionally, CP-96345 has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of CP-96345 is its relatively low potency compared to other NOP receptor antagonists, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for research on CP-96345. One area of interest is the development of more potent NOP receptor antagonists that may have greater therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms underlying the analgesic, anxiolytic, and anti-addictive effects of CP-96345. Finally, clinical trials are needed to determine the safety and efficacy of CP-96345 in humans, and to evaluate its potential as a treatment for pain, anxiety, and addiction.

Synthesis Methods

CP-96345 can be synthesized using a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-bromoanisole, followed by the reaction of the resulting compound with cyclopentylamine and chloroacetyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

CP-96345 has been studied extensively in preclinical models of pain, anxiety, and addiction. In animal studies, CP-96345 has been shown to reduce nociceptive responses to thermal and mechanical stimuli, suggesting that it may have analgesic properties. Additionally, CP-96345 has been shown to reduce anxiety-like behaviors in rodents, and to inhibit the development of morphine tolerance and withdrawal symptoms.

properties

IUPAC Name

N-cyclopentyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(22-16-10-4-5-11-16)14-26-18-13-7-6-12-17(18)21-23-20(24-27-21)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSNZVPXWMZJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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